

6-Chloroimidazo[1,2-b]pyridazin-3-amine chemical structure and properties

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Compound of Interest

Compound Name: 6-Chloroimidazo[1,2-b]pyridazin-3-amine

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6-Chloroimidazo[1,2-b]pyridazin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and potential biological significance of **6-Chloroimidazo[1,2-b]pyridazin-3-amine**. The document is structured to serve as a comprehensive resource, incorporating detailed experimental protocols, tabulated data, and visualizations of relevant chemical and biological pathways.

Chemical Structure and Properties

6-Chloroimidazo[1,2-b]pyridazin-3-amine is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine bicyclic core. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The structure is characterized by a chlorine atom at the 6-position and an amine group at the 3-position, which provide key sites for chemical modification and interaction with biological targets.

Chemical Identifiers:

- IUPAC Name: 6-chloroimidazo[1,2-b]pyridazin-3-ylamine^[1]

- CAS Number: 166176-45-0[2][3]
- Molecular Formula: C₆H₅CIN₄[2]
- Molecular Weight: 168.58 g/mol [2]
- SMILES: Clc1ccc2n(n1)c(N)cn2[2]
- InChI Key: KZOZHHLJWBETLY-UHFFFAOYSA-N[1]

The key physicochemical and computed properties of this compound are summarized in the tables below. Experimental data for properties such as melting point and solubility are not readily available in the cited literature; therefore, predicted values are provided where available.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
Physical Form	Solid	[4]
Purity	≥95% - 97% (Commercially available)	[2][4]
Predicted pKa	4.89 ± 0.30	[5]
Predicted Density	1.715 g/cm ³	[5]
Storage Conditions	2-8°C, Keep in dark place, Inert atmosphere	[4][5]

Table 2: Computed Molecular Descriptors

Descriptor	Value	Source(s)
Topological Polar Surface Area (TPSA)	56.21 Å ²	[2]
LogP (Partition Coefficient)	0.9649	[2]
Hydrogen Bond Acceptors	4	[2]
Hydrogen Bond Donors	1	[2]
Rotatable Bonds	0	[2]

Synthesis and Reactivity

While a specific, peer-reviewed synthesis protocol for **6-Chloroimidazo[1,2-b]pyridazin-3-amine** is not detailed in the available literature, a plausible and efficient route can be constructed based on established methodologies for related 3-amino-imidazo-azine compounds, particularly the Groebke-Blackburn-Bienaymé Reaction (GBBR). This three-component reaction provides a direct method for assembling the target scaffold.

Plausible Synthetic Protocol: Groebke-Blackburn-Bienaymé Reaction

The proposed synthesis involves a one-pot, three-component reaction between the starting material 6-chloropyridazin-3-amine, an aldehyde (formaldehyde or a protected equivalent), and a cleavable isocyanide, catalyzed by an acid.

Starting Materials:

- 6-Chloropyridazin-3-amine (CAS: 5469-69-2): A commercially available brown solid with a melting point of 213-215 °C.[6]
- Paraformaldehyde: A source of formaldehyde.
- tert-Butyl isocyanide: A common isocyanide used in GBBR.
- Scandium (III) triflate or p-Toluenesulfonic acid: Catalyst.

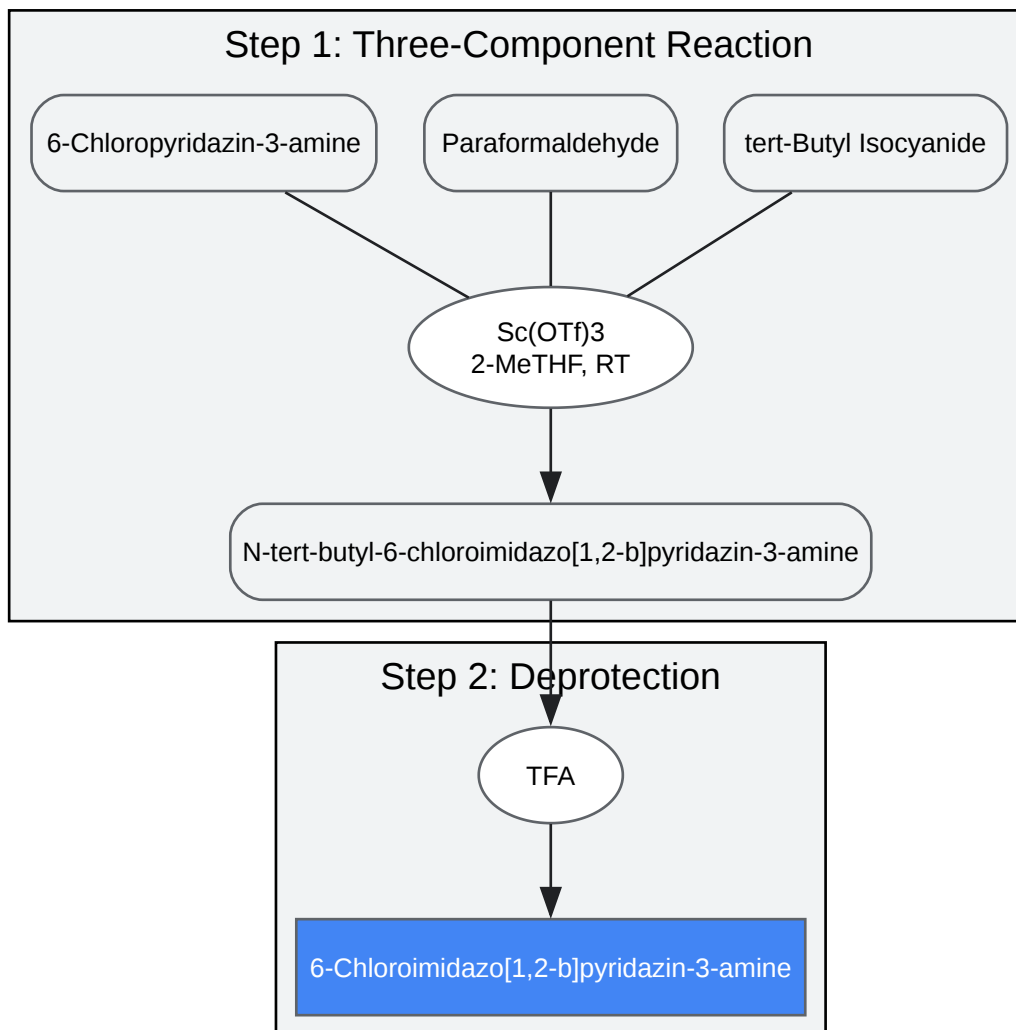
- 2-MeTHF (2-Methyltetrahydrofuran) or similar solvent: Reaction solvent.

Experimental Procedure:

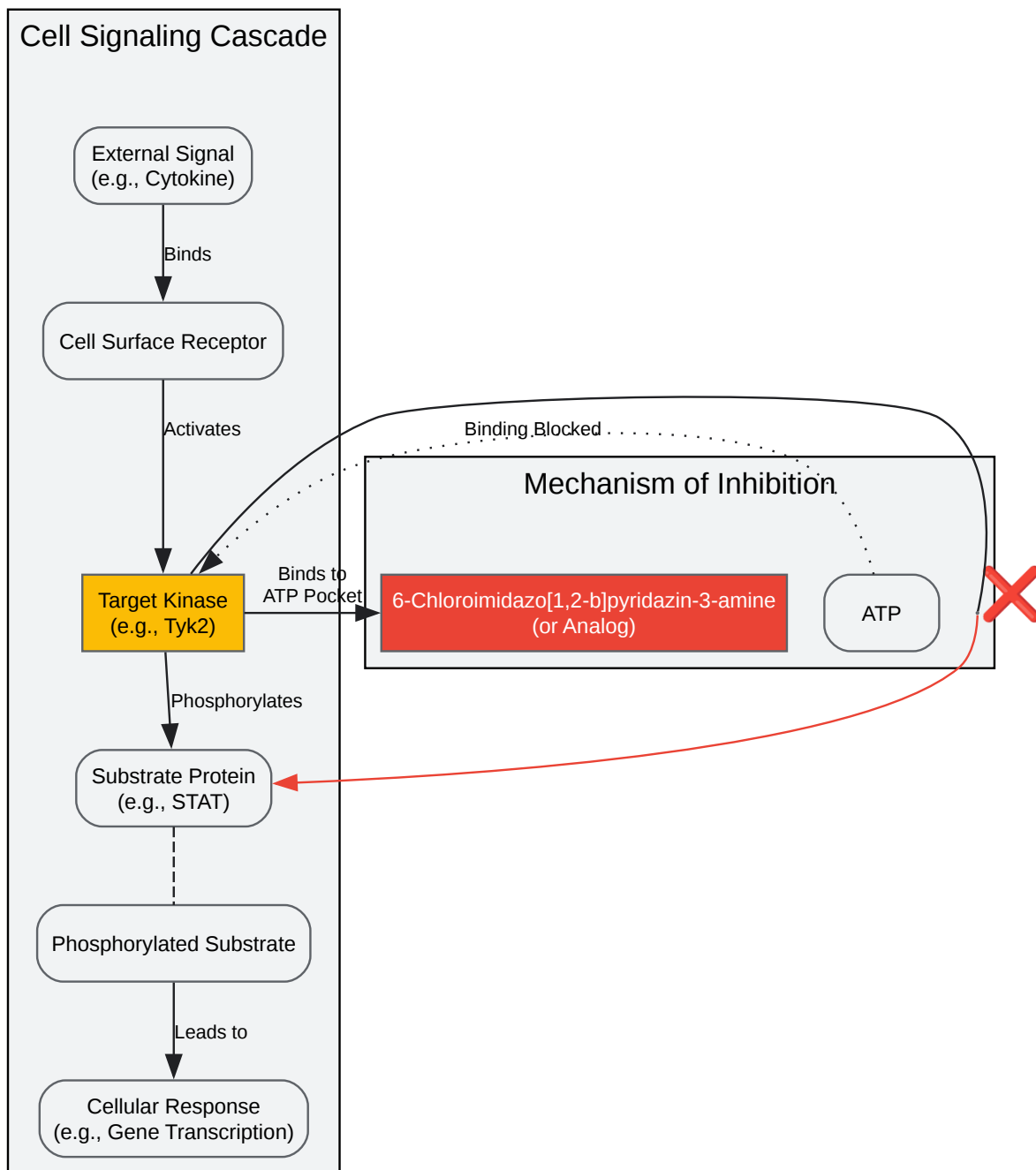
- **Reaction Setup:** To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add 6-chloropyridazin-3-amine (1.0 eq), paraformaldehyde (1.2 eq), and the chosen acid catalyst (e.g., Scandium (III) triflate, 10 mol%).
- **Solvent Addition:** Add anhydrous 2-MeTHF to the flask to dissolve/suspend the reactants.
- **Reactant Addition:** Stir the mixture at room temperature for 20 minutes. Subsequently, add tert-butyl isocyanide (1.1 eq) dropwise to the reaction mixture.
- **Reaction Execution:** Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup and Purification:** Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product, an N-tert-butyl protected intermediate, is then subjected to purification by column chromatography on silica gel.
- **Deprotection (if required):** The N-tert-butyl group can be cleaved under strong acidic conditions (e.g., trifluoroacetic acid) to yield the final product, **6-Chloroimidazo[1,2-b]pyridazin-3-amine**.
- **Final Purification:** The final compound is purified by recrystallization or a final chromatographic step to yield the pure product.

Synthetic Workflow Diagram

Plausible Synthetic Workflow via GBBR



Generalized Kinase Inhibition Pathway

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